(2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is a chemical compound with a complex structure that includes a difluorophenyl group and a piperazino group substituted with a methylsulfonyl group
Preparation Methods
The synthesis of (2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzoyl chloride with 4-(methylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
(2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.
Scientific Research Applications
(2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of pharmaceutical compounds due to its potential biological activity. It can act as a scaffold for developing drugs targeting various diseases.
Materials Science: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: Researchers use this compound to study its interactions with biological molecules, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of (2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets in biological systems. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the piperazino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
(2,6-DIFLUOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
(2,6-Difluorophenyl)[4-(5-nitro-2-pyridyl)piperazino]methanone: This compound has a nitro group instead of a methylsulfonyl group, which can lead to different biological activities and chemical reactivity.
(2,6-Difluorophenyl)[4-(1H-indol-4-yl)piperazino]methanone: The indole group in this compound can provide additional interactions with biological targets, potentially leading to different therapeutic applications.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(2,6-difluorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O3S/c1-20(18,19)16-7-5-15(6-8-16)12(17)11-9(13)3-2-4-10(11)14/h2-4H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHZHCQOCBROFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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